

Application Notes and Protocols for TRH Hydrazide in Solid-Phase Peptide Synthesis

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Compound of Interest		
Compound Name:	Trh hydrazide	
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These application notes provide a comprehensive overview and detailed protocols for the utilization of Thyrotropin-releasing hormone (TRH) hydrazide and other peptide hydrazides in solid-phase peptide synthesis (SPPS). Peptide hydrazides are versatile intermediates, particularly valuable as precursors for peptide thioesters used in native chemical ligation (NCL), and for the synthesis of various peptide derivatives.[1][2][3]

Introduction to Peptide Hydrazides in SPPS

Peptide C-terminal hydrazides are important functional groups in peptide chemistry. Their synthesis on a solid support offers significant advantages, including the ability to generate peptide fragments for convergent synthesis strategies like NCL.[2][4] The hydrazide moiety can be converted into an acyl azide or a thioester, enabling the ligation of peptide segments to form larger proteins.[4][5] This approach is beneficial for producing proteins that are difficult to express recombinantly or that require specific modifications.[4][6]

There are two primary strategies for synthesizing peptide hydrazides via Fmoc-SPPS:

Direct Hydrazinolysis of Resin-Bound Peptides: This method involves the cleavage of the
peptide from a standard resin, such as a Wang resin, using a solution of hydrazine.[1] It
allows for the synthesis of peptide acids and peptide thioesters from the same solid support.
[1]



 Use of Pre-loaded Hydrazide Resins: This approach utilizes resins that are prefunctionalized with a hydrazine linker, such as 2-chlorotrityl (2-CTC) hydrazine resins.[2][7][8]
 This method offers a more direct route to peptide hydrazides and can be more compatible with sensitive amino acids.[7]

Experimental Protocols

Protocol 1: Synthesis of a Peptide Hydrazide using a Pre-loaded 2-Chlorotrityl Hydrazine Resin

This protocol details the manual synthesis of a peptide hydrazide on a 2-chlorotrityl hydrazine resin.

Materials:

- Fmoc-NHNH-2-chlorotrityl resin
- · Fmoc-protected amino acids
- Coupling reagents: HCTU (or HATU/HBTU), DIPEA (or DIEA)
- Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)
- Fmoc deprotection solution: 20% piperidine in DMF
- Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v)
- Washing solvents: DMF, DCM, Methanol (MeOH), Diethyl ether (Et2O)
- Solid Phase Peptide Synthesis (SPPS) reaction vessel
- Shaker or vortexer

Procedure:

Resin Swelling:



- Place the desired amount of Fmoc-NHNH-2-chlorotrityl resin in an SPPS reaction vessel.
- Add DMF to swell the resin for at least 30-60 minutes.
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add 20% piperidine in DMF to the resin.
 - Agitate the mixture for 5-10 minutes at room temperature.[10]
 - Drain the deprotection solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-20 minutes.
 - Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HCTU (or equivalent coupling agent, 3-5 equivalents) in DMF.
 - Add DIPEA (6-10 equivalents) to the activation mixture and vortex briefly.
 - Immediately add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.
 - After coupling, drain the reaction mixture and wash the resin with DMF (3-5 times) and DCM (2-3 times).
- Peptide Elongation:
 - Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each amino acid in the peptide sequence.
- Final Fmoc Deprotection:



- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.
- Cleavage from Resin:
 - Wash the resin with DCM and dry it under vacuum.
 - Add the cleavage cocktail (TFA/TIS/H2O; 95:2.5:2.5) to the resin.[10]
 - Gently agitate the mixture for 2-3 hours at room temperature.[11]
 - Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide hydrazide.
 - Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
 - Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
 - Dry the crude peptide hydrazide under vacuum.

Protocol 2: Direct Hydrazinolysis of a Peptide from Wang Resin

This protocol describes the generation of a peptide hydrazide by direct cleavage of a peptide from a Wang resin.

Materials:

- Peptidyl-Wang resin
- Hydrazine monohydrate
- Solvents: DMF, Methanol (MeOH), Dichloromethane (DCM), Diethyl ether (Et2O)
- · Reaction vessel
- Shaker



Procedure:

- Resin Preparation:
 - Synthesize the desired peptide on a Wang resin using standard Fmoc-SPPS protocols.
 - After the final coupling, wash the peptidyl-resin thoroughly with DMF and DCM and dry it under vacuum.
- Hydrazinolysis:
 - Swell the dry peptidyl-Wang resin in DMF in a reaction vessel.
 - Prepare a solution of 5-10% hydrazine monohydrate in DMF.
 - Add the hydrazine solution to the swollen resin.
 - Agitate the mixture at room temperature for 2-12 hours. The reaction time may need to be optimized depending on the C-terminal amino acid.[1]
 - Monitor the cleavage progress by taking small aliquots of the resin, washing them, and cleaving the peptide with TFA to analyze by HPLC.
- Work-up:
 - Filter the resin and collect the filtrate containing the peptide hydrazide.
 - Wash the resin with DMF and combine the washings with the filtrate.
 - Remove the DMF under reduced pressure.
 - Precipitate the crude peptide hydrazide by adding cold diethyl ether.
 - Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.

Quantitative Data

The following tables summarize typical quantitative data obtained during the synthesis of peptide hydrazides.



Table 1: Resin Loading and Peptide Yields

Resin Type	Peptide Sequence/L ength	Loading (mmol/g)	Cleavage Method	Crude Yield (%)	Reference
Fmoc-NHNH- Trityl Tentagel® XV	40-mer GLP- 1R agonist "P5"	0.221 ± 0.007	TFA/TIS/H2O /EDT/DMS	17	[5][7]
2-Cl-(Trt)- NHNH2 resin	α-synuclein fragments (30-40 aa)	Not specified	Not specified	18-30	[4]
Wang- TentaGel	19-mer mucin1 peptide	Not specified	Hydrazinolysi s	"Excellent"	[1]
Wang- TentaGel	Octapeptides	Not specified	Hydrazinolysi s	"Very good to excellent"	[1]

Table 2: Comparison of Cleavage Conditions for Hydrazide Resins

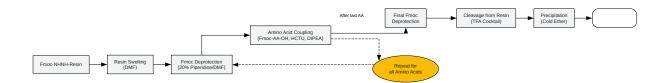


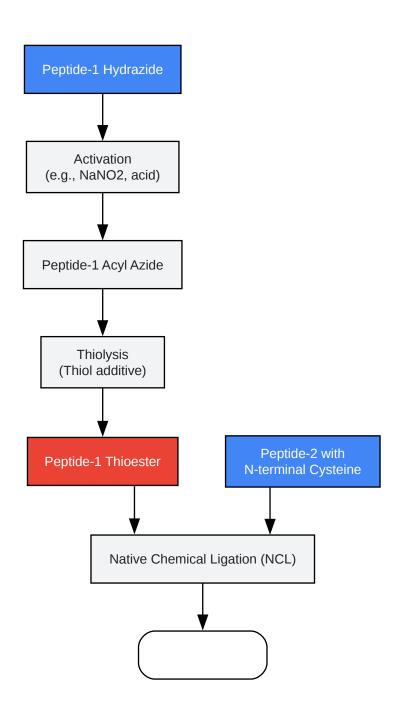
Resin Type	Cleavage Cocktail	Time	Temperatur e	Outcome	Reference
2-chlorotrityl hydrazone resin	5% HCl in aqueous acetone	Not specified	Not specified	Mild cleavage of partially protected product	[2]
Fmoc-NHNH- Trityl resin	85% TFA, 5% TIS, 2.5% H2O, 2.5% EDT, 5% DMS	1 hour	Room Temperature	Efficient cleavage	[5]
Trityl-based hydrazine resin	TFA/TIS/Wat er (90/2/8)	1 hour	Room Temperature	Avoids trifluoroacetyl ation side product	[12]

Visualized Workflows and Pathways General Workflow for SPPS of Peptide Hydrazides

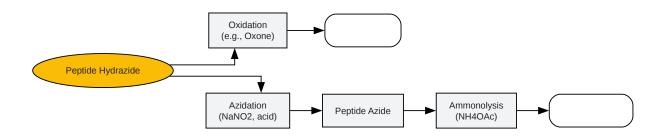
The following diagram illustrates the overall workflow for the synthesis of peptide hydrazides using a pre-loaded hydrazine resin.











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